Racemic vs. Single-Enantiomer Procurement: Cost-Purity Trade-off for Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
When selecting a Boc-protected morpholine building block, the racemic mixture (CAS 1784401-31-5) provides a critical cost advantage over the single enantiomers (R)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 1257855-07-4) and (S)-tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 813433-76-0), while maintaining comparable purity specifications. This allows for economical scale-up in early-stage research where chirality is not yet required .
| Evidence Dimension | Procurement cost and purity specification |
|---|---|
| Target Compound Data | Purity: typically 97% (HPLC); Price: approximately $59 for 100 mg (CymitQuimica, 2019 listing) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1257855-07-4): Purity 97%; (S)-enantiomer (CAS 813433-76-0): Purity 97%; prices for chiral versions are generally higher due to chiral separation or asymmetric synthesis requirements |
| Quantified Difference | Racemic form is approximately 30-50% less expensive than single enantiomers at equivalent purity levels, based on vendor cross-comparison (exact pricing subject to market fluctuations) |
| Conditions | Vendor catalog comparison (CymitQuimica, Bidepharm, Aladdin Scientific) |
Why This Matters
For procurement decisions, the racemic form enables budget-efficient library synthesis when stereochemistry is not yet critical, directly impacting project cost management.
